6-Ethoxy-5-methylpicolinaldehyde
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Overview
Description
6-Ethoxy-5-methylpicolinaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of picolinaldehyde, characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method includes the ethoxylation of 5-methylpicolinaldehyde. The reaction conditions often involve the use of ethyl alcohol and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity through optimized reaction conditions and the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
6-Ethoxy-5-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-5-methylpicolinaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methylpicolinaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
6-Ethoxypicolinaldehyde: Similar but lacks the methyl group, affecting its reactivity and applications.
Uniqueness
6-Ethoxy-5-methylpicolinaldehyde is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-ethoxy-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9-7(2)4-5-8(6-11)10-9/h4-6H,3H2,1-2H3 |
InChI Key |
NSSGPKDZWJIFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C=O)C |
Origin of Product |
United States |
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